molecular formula C20H22N4O5S B2646285 Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1105217-54-6

Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2646285
CAS RN: 1105217-54-6
M. Wt: 430.48
InChI Key: XEPMUHVIVMZYLC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds and their derivatives play a critical role in the development of new materials with potential biological applications. For instance, Jebur et al. (2018) investigated a series of Ethyl-2-amino benzothiazole-6-carboxylate derivatives, focusing on their synthesis, characterization, and evaluation of biological activity. This study highlights the importance of heterocyclic chemistry in developing compounds with potential antimicrobial properties (Jebur, Abdullah, & Saleh, 2018).

Biological Activity

Research into the biological activity of chemically synthesized compounds is a crucial aspect of medicinal chemistry. For example, Gad et al. (2020) conducted a multicomponent synthesis leading to compounds assessed for cytotoxicity against cancer cell lines, demonstrating significant antiproliferative potential. This research underscores the potential of synthetic compounds in cancer therapy (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Molecular Docking and Structure-Activity Relationship

The application of molecular docking and structure-activity relationship studies is essential for understanding the interaction of synthetic compounds with biological targets. El-Azab et al. (2016) performed molecular docking studies on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, providing insights into its potential inhibitory activity against pyrrole inhibitor. This research demonstrates the utility of computational methods in drug discovery (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

properties

IUPAC Name

ethyl 2-[[2-[[4-[2-(cyclopropylamino)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-2-29-19(28)14-5-3-4-6-15(14)23-18(27)11-30-20-22-13(10-17(26)24-20)9-16(25)21-12-7-8-12/h3-6,10,12H,2,7-9,11H2,1H3,(H,21,25)(H,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPMUHVIVMZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

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